An In-Depth Technical Guide to the Synthesis of 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid
An In-Depth Technical Guide to the Synthesis of 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed exploration of the synthetic pathways for 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid, a critical building block in modern medicinal chemistry. Its prominence is largely due to its role as a key intermediate in the synthesis of Suvorexant, a dual orexin receptor antagonist for the treatment of insomnia.[1][2][3] The synthesis of this molecule presents a notable chemical challenge: controlling the regioselectivity of the N-arylation on the 1,2,3-triazole ring. This document elucidates the primary synthetic strategies, provides detailed experimental protocols, and explains the chemical reasoning behind the methodological choices.
I. Core Synthetic Challenge: Regioselectivity in Triazole N-Arylation
The 1,2,3-triazole ring possesses two distinct nitrogen atoms (N1 and N2) available for substitution. Direct N-arylation of 1,2,3-triazole with a substituted benzene ring often results in a mixture of N1 and N2-substituted regioisomers.[4] The therapeutic efficacy of the final active pharmaceutical ingredient (API) is dependent on the exclusive presence of the N2 isomer. Consequently, a robust and selective synthesis must either favor the formation of the N2 isomer or allow for its efficient separation.
II. Primary Synthetic Strategies
Two predominant strategies have emerged for the synthesis of 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid:
-
Direct N-Arylation via Ullmann Coupling: This is the most direct approach, involving a copper-catalyzed cross-coupling reaction between a 2-halo-5-methylbenzoic acid derivative and 1,2,3-triazole.[1][5][6] While straightforward, this pathway requires careful optimization and purification to isolate the desired N2 isomer.
-
Multi-Step Regioselective Pathway: This more elaborate strategy builds the benzoic acid functionality onto an aryl-triazole scaffold that has been constructed to ensure high N2 selectivity from the outset.[4][7][8] This method is often preferred for large-scale synthesis where isomeric purity is paramount.
Pathway 1: Direct Copper-Catalyzed N-Arylation (Ullmann Condensation)
This method leverages a modified Ullmann condensation to forge the crucial carbon-nitrogen bond. The primary advantage is its convergent nature, bringing together two key fragments in a single step.
Mechanistic Rationale
The reaction of 2-iodo-5-methylbenzoic acid with 1,2,3-triazole is facilitated by a copper(I) catalyst, typically cuprous iodide (CuI). The process is believed to proceed through a catalytic cycle involving the oxidative addition of the aryl iodide to the Cu(I) center, coordination of the triazole anion, and subsequent reductive elimination to yield the N-aryl triazole and regenerate the catalyst. The choice of base (e.g., cesium carbonate) is critical for deprotonating the triazole, while a diamine ligand can stabilize the copper catalyst and accelerate the reaction.[5][6]
Visualizing the Pathway
Caption: Ullmann coupling pathway for N-arylation of 1,2,3-triazole.
Quantitative Data Summary
| Parameter | Details | Source |
| Starting Material | 2-iodo-5-methylbenzoic acid | [1][5] |
| Co-reactant | 1,2,3-triazole | [1][5] |
| Catalyst | Cuprous Iodide (CuI) | [1][5] |
| Base | Cesium Carbonate (Cs₂CO₃) | [1][5] |
| Ligand | trans-N,N'-dimethyl-1,2-cyclohexanediamine | [5] |
| Solvent | N,N-Dimethylformamide (DMF) | [1][5] |
| Temperature | 100 °C | [1][5] |
| Reaction Time | 4 hours | [1][5] |
| Reported Yield | ~68% (after purification) | [1] |
| Purity | >99% (after crystallization) | [5] |
Experimental Protocol: Copper-Catalyzed N-Arylation
This protocol is a representative procedure based on established literature.[1][5]
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume |
| 2-Iodo-5-methylbenzoic acid | 262.04 | 20 | 5.24 g |
| 1,2,3-Triazole | 69.07 | 50 | 3.45 g |
| Cesium Carbonate (Cs₂CO₃) | 325.82 | 36 | 11.72 g |
| Cuprous Iodide (CuI) | 190.45 | 2 | 0.38 g |
| trans-N,N'-dimethyl-1,2-cyclohexanediamine | 142.26 | 3.6 | 0.51 g |
| N,N-Dimethylformamide (DMF) | - | - | 30 mL |
| Ethyl Acetate | - | - | ~800 mL |
| Water (Deionized) | - | - | ~120 mL |
| Hydrochloric Acid (conc.) | - | - | As needed |
Step-by-Step Methodology
-
Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-iodo-5-methylbenzoic acid (5.24 g, 20 mmol), 1,2,3-triazole (3.45 g, 50 mmol), and cesium carbonate (11.72 g, 36 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times to ensure an oxygen-free environment.
-
Reagent Addition: Add N,N-dimethylformamide (30 mL), trans-N,N'-dimethyl-1,2-cyclohexanediamine (0.51 g, 3.6 mmol), and finally cuprous iodide (0.38 g, 2 mmol).
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Maintain this temperature for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Extraction: After completion, cool the mixture to room temperature. Dilute the reaction mixture with water (60 mL) and transfer it to a separatory funnel. Extract the aqueous phase with ethyl acetate (2 x 200 mL).
-
Acidification and Precipitation: Combine the aqueous layers. Under constant stirring in an ice bath, carefully acidify the solution to a pH of 1-2 using concentrated hydrochloric acid. A white or off-white solid will precipitate.
-
Isolation: Stir the resulting slurry for 1-2 hours to ensure complete precipitation. Isolate the solid product by vacuum filtration, washing the filter cake thoroughly with purified water.
-
Purification: Dry the crude solid. Further purification to separate regioisomers and achieve high purity is accomplished by recrystallization from a suitable solvent system, such as an ethanol/water mixture.[5] Dry the final product under vacuum at 50-60 °C.
Characterization Data
| Analysis | Expected Result |
| Appearance | White to off-white crystalline solid.[5][9] |
| ¹H NMR (600 MHz, CD₃OD) | δ (ppm): 7.88 (s, 2H), 7.66 (d, 1H), 7.59 (d, J=8.2 Hz, 1H), 7.50-7.48 (dd, J=8.1 Hz, 1.1 Hz, 1H), 2.45 (s, 3H).[1][5] |
| ¹³C NMR (151 MHz, CD₃OD) | δ (ppm): 169.8, 140.7, 137.5, 136.7, 133.5, 131.5, 129.3, 126.0, 21.0.[1][5] |
| Mass Spec. (ESI, negative) | m/z: 202.1 [M-H]⁻.[1][5] |
Pathway 2: Multi-Step Synthesis for Enhanced Regioselectivity
For applications demanding exceptional isomeric purity without challenging crystallization-based separations, a multi-step pathway offers superior control. This approach strategically introduces the triazole onto an activated aromatic ring and subsequently constructs the carboxylic acid functionality.
Synthetic Rationale
This pathway begins with the N²-arylation of 4,5-dibromo-2H-1,2,3-triazole with an electron-deficient aryl halide.[7][8] The strong electron-withdrawing nitro group on the benzene ring directs the triazole to attack at the N2 position with high selectivity. A series of functional group transformations then converts the nitro group into the desired carboxylic acid.
Visualizing the Workflow
Caption: A highly regioselective four-step synthesis pathway.
Causality of Experimental Choices
-
Step 1 (N²-Arylation): The use of a fluoro-nitrobenzene derivative activates the ring for nucleophilic aromatic substitution, while the nitro group's strong electron-withdrawing nature directs the triazole to the desired N2 position.[8]
-
Step 2 (Hydrogenation): Catalytic hydrogenation is a clean and efficient method for simultaneously reducing the nitro group to an amine and removing the bromo-protecting groups from the triazole ring.[7]
-
Step 3 (Sandmeyer Reaction): This classic transformation reliably converts the newly formed aniline into an aryl iodide, which is an excellent substrate for the subsequent Grignard reaction.[7][8]
-
Step 4 (Grignard Carboxylation): The formation of a Grignard reagent from the aryl iodide, followed by quenching with carbon dioxide, is a robust and high-yielding method for installing the carboxylic acid group.[8]
This pathway, while longer, provides a more reliable and scalable route to the target molecule with minimal formation of the undesired N1 isomer, thereby simplifying downstream purification.[7][8]
References
-
Boren, B. C., Narayan, S., Rasmussen, L. K., Zhang, L., Zhao, H., Lin, Z., ... & Fokin, V. V. (2008). Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism. Journal of the American Chemical Society, 130(28), 8923–8930. [Link]
-
Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. [Link]
-
Wikipedia. Azide-alkyne Huisgen cycloaddition. [Link]
-
ResearchGate. Highly Selective Synthesis of 2-(2 H -1,2,3-Triazol-2-yl)benzoic Acids. [Link]
-
ACS Publications. Highly Selective Synthesis of 2-(2H-1,2,3-Triazol-2-yl)benzoic Acids. [Link]
-
ACS Publications. Ruthenium-Catalyzed Azide−Alkyne Cycloaddition: Scope and Mechanism. [Link]
-
MDPI. An Overview of Synthetic Approaches towards 1,2,3-Triazoles. [Link]
-
ACS Publications. Highly Selective Synthesis of 2-(2H-1,2,3-Triazol-2-yl)benzoic Acids. [Link]
-
Google Patents. EP3619199B1 - Preparation of 2-([10][11][12]triazol-2-yl)-benzoic acid derivatives.
- Google Patents. CN105294583A - Synthesizing method of 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid.
-
ACS Publications. Cu-Catalyzed Azide−Alkyne Cycloaddition. [Link]
-
Organic Chemistry Portal. Synthesis of 1,2,3-Triazoles. [Link]
-
PubMed Central. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. [Link]
-
MDPI. Synthesis of 1,2,3-Triazoles from Alkyne-Azide Cycloaddition Catalyzed by a Bio-Reduced Alkynylcopper (I) Complex. [Link]
-
RSC Publishing. 1,2,3-Triazoles from carbonyl azides and alkynes: filling the gap. [Link]
-
Frontiers. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. [Link]
-
Figshare. Highly Selective Synthesis of 2‑(2H‑1,2,3-Triazol-2-yl)benzoic Acids. [Link]
-
PubChem. 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid. [Link]
-
Google Patents. PREPARATION OF 2-([10][11][12]TRIAZOL-2-YL)-BENZOIC ACID DERIVATIVES.
-
LookChem. 5-Methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid. [Link]
-
NIST. Synthesis of 2-propoxy-5-methylbenzoic acid. [Link]
- Google Patents.
-
PrepChem.com. Synthesis of 2-iodo-5-methyl-benzoic acid. [Link]
-
PubMed Central. A Regioselective Synthesis of 2,4-Disubstituted 2H‑1,2,3-Triazoles by Coupling of N‑Tosylhydrazones and Anhydro-Aldose Tosylhydrazones with 4‑Substituted 1H‑1,2,3-Triazoles – Scope and Limitations. [Link]
- Google Patents. CN110105193B - Synthetic method of 2-halogen-5-bromobenzoic acid.
-
PubMed Central. Synthesis of 2-Propoxy-5-Methylbenzoic Acid. [Link]
-
PubMed Central. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. [Link]
-
ResearchGate. Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. [Link]
-
Chitkara University. Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. [Link]
-
Scholars Research Library. Design, synthesis and antimicrobial evaluation of para amino benzoic acid derivatives. [Link]
Sources
- 1. 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid | 956317-36-5 [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid | 956317-36-5 [chemicalbook.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid synthesis - chemicalbook [chemicalbook.com]
- 6. EP3619199B1 - Preparation of 2-([1,2,3]triazol-2-yl)-benzoic acid derivatives - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Page loading... [wap.guidechem.com]
- 10. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Click Chemistry [organic-chemistry.org]
